molecular formula C14H19NO2 B5347732 MESITYL(MORPHOLINO)METHANONE

MESITYL(MORPHOLINO)METHANONE

Cat. No.: B5347732
M. Wt: 233.31 g/mol
InChI Key: KMOQAULZQIRIEI-UHFFFAOYSA-N
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Description

Mesityl(morpholino)methanone is a ketone derivative featuring a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) and a mesityl group (2,4,6-trimethylphenyl). This compound is hypothesized to exhibit unique steric and electronic properties due to the bulky mesityl substituent, which may influence its reactivity, solubility, and stability.

Properties

IUPAC Name

morpholin-4-yl-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-8-11(2)13(12(3)9-10)14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQAULZQIRIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MESITYL(MORPHOLINO)METHANONE typically involves the reaction of mesityl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine attacks the carbonyl carbon of the mesityl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MESITYL(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The mesityl and morpholino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce mesityl(morpholino)methanol.

Scientific Research Applications

MESITYL(MORPHOLINO)METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MESITYL(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance binding affinity through hydrophobic interactions, while the morpholino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Morpholino Methanone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Applications Safety Information
Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone 1036991-25-9 C15H23N3O 285.37 98% Dioxaborolan (boron-containing cyclic ester) Synthetic intermediate (e.g., Suzuki-Miyaura cross-coupling) Not specified
2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone - - - - Thiazole, 4-methoxybenzyl Fragrances, APIs, food additives Hazard/Safety phrases
This compound (Hypothetical) - - - - Mesityl (2,4,6-trimethylphenyl) Likely: Catalysis, material science Inferred: Moderate steric demand

Key Findings:

Substituent Effects on Reactivity and Applications

  • Dioxaborolan Derivative : The boron-containing dioxaborolan group in the phenyl ring (C15H23N3O) suggests utility in cross-coupling reactions, such as Suzuki-Miyaura transformations, where boron esters act as key intermediates. Its high purity (98%) indicates suitability for precision synthesis .
  • Thiazole Derivative : The thiazole heterocycle and 4-methoxybenzyl group may confer biological activity or compatibility with pharmaceutical formulations. Its categorization under fragrances and food additives highlights versatility in industrial applications .
  • Mesityl Derivative : The mesityl group’s steric bulk likely enhances thermal stability and reduces solubility in polar solvents compared to smaller substituents. This property could make it valuable in catalysis or polymer science.

In contrast, the mesityl group’s methyl substituents are electron-donating, which may stabilize the ketone via resonance or steric protection . The thiazole ring introduces sulfur and nitrogen atoms, enabling hydrogen bonding or coordination with metals, unlike the purely hydrocarbon-based mesityl group .

Safety and Handling The thiazole derivative lists unspecified hazard/safety phrases, suggesting stricter handling protocols compared to the dioxaborolan analog. This compound’s safety profile may align with other bulky aromatic ketones, requiring standard laboratory precautions .

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